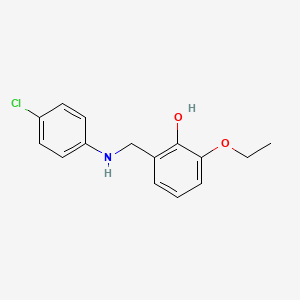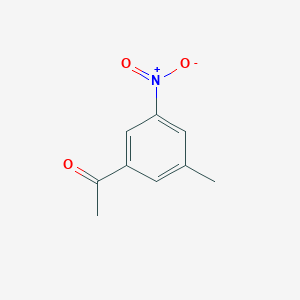
1-(3-Methyl-5-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the 3-position and a nitro group at the 5-position
Preparation Methods
The synthesis of 1-(3-Methyl-5-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 3-methylacetophenone, followed by purification to obtain the desired product. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective nitration at the 5-position .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1-(3-Methyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to optimize yields and selectivity .
Scientific Research Applications
1-(3-Methyl-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methyl-5-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar compounds to 1-(3-Methyl-5-nitrophenyl)ethanone include:
1-(3-Nitrophenyl)ethanone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(3-Methyl-2-nitrophenyl)ethanone: The nitro group is positioned differently, potentially altering its chemical properties and applications.
1-(4-Nitrophenyl)ethanone: The nitro group is at the para position, which can influence its reactivity in substitution reactions.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(3-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-6-3-8(7(2)11)5-9(4-6)10(12)13/h3-5H,1-2H3 |
InChI Key |
WASYEFSZVAUMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



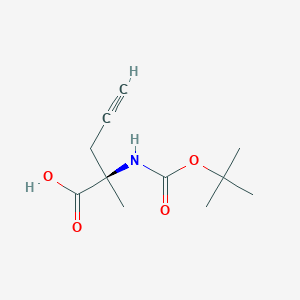

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B14858656.png)
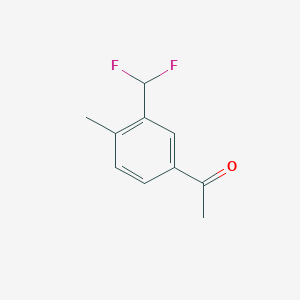
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14858674.png)
![(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14858676.png)
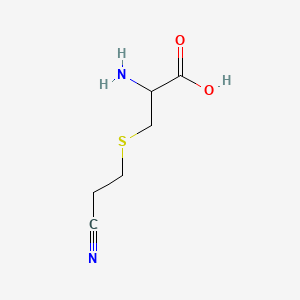
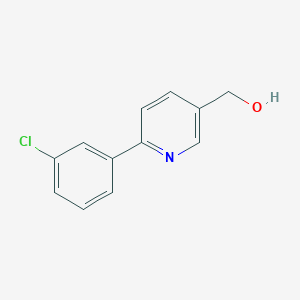
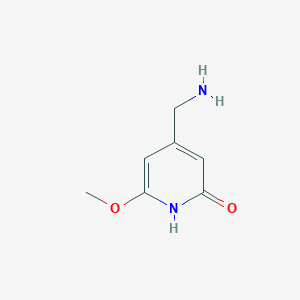
![2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858696.png)

![[2-(Trifluoromethyl)quinolin-6-YL]methylamine](/img/structure/B14858700.png)
